molecular formula C20H18ClFN4O B2399216 (4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251675-87-2

(4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2399216
CAS RN: 1251675-87-2
M. Wt: 384.84
InChI Key: FUNHCJYCBRPCIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure can significantly influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Synthesis and Structural Characterization

A pivotal aspect of scientific research concerning (4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone involves its synthesis and structural elucidation. This compound, along with similar boric acid ester intermediates, is synthesized through multi-step reactions, including substitution reactions, and their structures are confirmed using a combination of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are further analyzed using density functional theory (DFT) to validate their molecular structures, which are found to be consistent with single-crystal X-ray diffraction results. Such meticulous characterization not only validates the synthesis methods but also provides a foundation for understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021).

Medicinal Chemistry and Pharmacology

The compound shares structural similarities with molecules studied for their pharmacological effects, such as high-efficacy 5-HT1A receptor activation. For instance, a compound closely related in structure demonstrated curative-like action on allodynia in rats with spinal cord injury, indicating a potential application in pain management and neurological research (Colpaert et al., 2004). Furthermore, studies on similar compounds have explored their role in addressing symptoms of trigeminal neuropathic pain, suggesting a broader therapeutic potential in neuropathic pain management (Deseure et al., 2002).

properties

IUPAC Name

[4-(4-chloro-3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNHCJYCBRPCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)F)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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